molecular formula C12H9ClO2 B1492296 2-(3-Chloronaphthalen-1-yl)acetic acid CAS No. 58926-36-6

2-(3-Chloronaphthalen-1-yl)acetic acid

Cat. No.: B1492296
CAS No.: 58926-36-6
M. Wt: 220.65 g/mol
InChI Key: QYUWUJXXOVFMFA-UHFFFAOYSA-N
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Description

“2-(3-Chloronaphthalen-1-yl)acetic acid”, also known as N-(3-chloro-1-naphthyl)acetamide, is a chemical compound with the molecular formula C12H9ClO2 . It has a molecular weight of 220.65 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H9ClO2/c13-10-5-8-3-1-2-4-11(8)9(6-10)7-12(14)15/h1-6H,7H2,(H,14,15) . This code provides a specific textual representation of the compound’s molecular structure.


Physical and Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature .

Scientific Research Applications

Antioxidant and Enzymatic Inhibition Studies

A study by Ikram et al. (2015) explored the synthesis of a Schiff base ligand, derived from an amino acid and 2-hydroxynaphthaldehyde, resulting in a compound similar in structure to 2-(3-Chloronaphthalen-1-yl)acetic acid. This compound, after reacting with various metal ions, was evaluated for its antioxidant properties and inhibitory activity against xanthine oxidase. The zinc complex, in particular, demonstrated significant inhibitory effects, surpassing the standard reference drug in efficacy. This research underscores the potential of similar compounds in medicinal chemistry, particularly in designing enzyme inhibitors and antioxidants (Ikram et al., 2015).

Energetic Material Development

Cao et al. (2020) investigated the use of nitrogen-rich ligands, including those structurally related to this compound, in the development of energetic Metal-Organic Frameworks (MOFs). These MOFs, with specific ligand coordination and stacking patterns, exhibited remarkable thermal stabilities and heats of detonation, making them promising candidates for high-energy applications. The study provides insight into how modifying ligand structures can significantly alter and enhance the energetic properties of MOFs (Cao et al., 2020).

Fluorescent Chemosensor Development

Song et al. (2014) conducted research on a compound structurally related to this compound, utilizing it as a fluorescent sensor for detecting metal ions like Zn2+ and F− in different solutions. This chemosensor's ability to selectively bind specific ions and exhibit a fluorescent response could be harnessed for developing sensitive detection tools in analytical chemistry and environmental monitoring (Song et al., 2014).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements include H302, H315, H319, and H335, which refer to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively . Appropriate safety measures should be taken when handling this compound.

Properties

IUPAC Name

2-(3-chloronaphthalen-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClO2/c13-10-5-8-3-1-2-4-11(8)9(6-10)7-12(14)15/h1-6H,7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYUWUJXXOVFMFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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